Propionic-2,2-d2 acid-d

Übersicht

Beschreibung

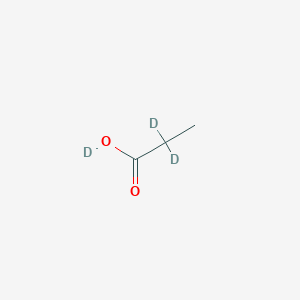

Propionic-2,2-d2 acid-d, also known as deuterated propionic acid, is an isotopically labeled derivative of propionic acid. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The molecular formula of this compound is CH3CD2CO2D, and it has a molecular weight of 77.10 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propionic-2,2-d2 acid-d can be synthesized through the deuteration of propionic acid. One common method involves the use of deuteromethanol as a deuterium source. The reaction typically proceeds as follows:

- A solution of propionic acid in deuteromethanol is slowly distilled at atmospheric pressure until the distillate temperature exceeds 69°C.

- Deuteromethanol is added to the acid and distilled off multiple times to ensure complete hydrogen-to-deuterium exchange.

- The resulting product is this compound with a high degree of deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure high purity and yield. The reaction conditions are optimized to achieve efficient deuteration while minimizing side reactions and impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Propionic-2,2-d2 acid-d undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated acetic acid and carbon dioxide.

Reduction: It can be reduced to form deuterated propanol.

Substitution: It can undergo nucleophilic substitution reactions to form various deuterated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions.

Major Products Formed

Oxidation: Deuterated acetic acid and carbon dioxide.

Reduction: Deuterated propanol.

Substitution: Various deuterated derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Metabolomics

Metabolomics involves the comprehensive study of metabolites within biological systems. Propionic-2,2-d2 acid-d serves as a valuable internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy analyses. Its deuterated nature allows for improved quantification and differentiation of metabolites due to reduced signal overlap and enhanced sensitivity.

Case Study: Metabolic Profiling

In a study focusing on metabolic profiling of human plasma, researchers used this compound as a reference standard to quantify short-chain fatty acids (SCFAs). The deuterated compound facilitated accurate measurement of SCFA levels, which are critical in understanding gut health and metabolic disorders .

Neurochemistry

This compound has been investigated for its neuroprotective properties. Research indicates that propionic acid can influence neuronal health and function, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection in Parkinson’s Disease

A study explored the effects of propionic acid on dopaminergic neurons exposed to rotenone, a neurotoxin used to model Parkinson's disease. The results demonstrated that propionic acid treatment significantly improved neuronal survival and neurite outgrowth compared to control groups. The incorporation of this compound allowed for precise tracking of metabolic pathways involved in neuroprotection .

Analytical Chemistry

In analytical chemistry, this compound is employed as a calibration standard for various chromatographic techniques. Its stable isotopic labeling enhances the reliability of quantitative analyses.

Application: Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS applications, this compound is used to calibrate the detection of volatile organic compounds (VOCs) in environmental samples. By comparing the response of the deuterated compound with that of non-labeled analytes, researchers can achieve more accurate quantification .

Food Science

Propionic acid and its derivatives play roles as preservatives in food science due to their antifungal properties. The deuterated form can be useful in studying the metabolism of food additives.

Case Study: Preservative Efficacy

Research examining the effectiveness of this compound as a food preservative indicated that it effectively inhibits mold growth in baked goods while allowing for the tracking of its metabolic pathway through isotopic labeling .

Summary Table: Applications of this compound

Wirkmechanismus

The mechanism of action of Propionic-2,2-d2 acid-d involves its incorporation into metabolic pathways where it acts similarly to non-deuterated propionic acid. The presence of deuterium atoms can affect the rate of certain biochemical reactions due to the kinetic isotope effect. This makes it a valuable tool in studying reaction mechanisms and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Propionic-2,2-d2 acid-d can be compared with other deuterated and non-deuterated propionic acid derivatives:

Propionic acid-2,2-d2: Similar in structure but with different deuteration positions.

Propionic acid-3,3,3-d3: Another deuterated derivative with deuterium atoms at different positions.

Acetic acid-2,2,2-d3: A deuterated derivative of acetic acid with similar applications but different chemical properties.

This compound is unique due to its specific deuteration pattern, which makes it particularly useful in certain types of scientific research and industrial applications.

Biologische Aktivität

Propionic-2,2-d2 acid-d, also known as propanoic acid-2,2-d2, is a deuterated form of propionic acid with the molecular formula and a molecular weight of 77.10 g/mol. It is primarily used in various biochemical applications, including metabolic studies and as a tracer in NMR spectroscopy. This article explores its biological activity, safety profile, and relevant research findings.

- Molecular Formula :

- CAS Number : 14770-51-5

- Molecular Weight : 77.10 g/mol

- Purity : 99% (CP)

- Density : 1.03 g/mL at 25 °C

- Flash Point : 52 °C (closed cup)

Metabolic Pathways

Propionic acid is known to play significant roles in various metabolic pathways. It is produced during the fermentation of dietary fibers by gut microbiota and is involved in the synthesis of glucose via gluconeogenesis. The deuterated form, this compound, can be utilized in metabolic tracing studies to understand its role in energy metabolism and fatty acid synthesis.

- Energy Metabolism : Propionic acid contributes to energy production through its conversion into succinyl-CoA in the mitochondria, which enters the Krebs cycle.

- Gut Microbiota Interaction : It influences gut health by modulating the gut microbiome composition and enhancing the production of beneficial short-chain fatty acids (SCFAs).

Case Studies

- Metabolomics Studies : Research involving propionic acid has shown its potential as a biomarker for metabolic disorders. A study indicated that elevated levels of propionic acid are associated with insulin sensitivity improvements in diabetic models .

- Neurological Effects : A study explored the neuroprotective effects of propionic acid derivatives, suggesting that they may have implications for neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter levels .

- Antimicrobial Activity : Propionic acid exhibits antimicrobial properties against various pathogens, making it a candidate for food preservation and therapeutic applications. Its efficacy against pathogenic bacteria was demonstrated in several laboratory studies .

Safety Profile

This compound has been classified with several hazard statements due to its corrosive nature:

- Causes severe skin burns and eye damage.

- Flammable liquid and vapor.

- Harmful to aquatic life with long-lasting effects.

Precautionary measures include wearing protective equipment when handling the compound and ensuring proper storage conditions away from light and moisture.

Research Findings Summary Table

Eigenschaften

IUPAC Name |

deuterio 2,2-dideuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i2D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-VLZJNYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583628 | |

| Record name | (2,2-~2~H_2_)Propan(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-51-5 | |

| Record name | (2,2-~2~H_2_)Propan(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14770-51-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.